molecular formula C5H4F3N3 B1322352 6-(Trifluoromethyl)pyrimidin-4-amine CAS No. 672-41-3

6-(Trifluoromethyl)pyrimidin-4-amine

Cat. No. B1322352
M. Wt: 163.1 g/mol
InChI Key: FIAIKJQZLXLGCR-UHFFFAOYSA-N
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Patent
US06914065B2

Procedure details

To a stirred mixture of 4-chloro-6-trifluoromethylpyrimidine (prepared from 6-trifluoromethyl-4-pyrimidinol as described in U.S. Pat. No. 5,714,438) (17.14 g, 93.9 mmol) in acetonitrile (282 ml) was added 25% aqueous ammonia solution (564 ml) and the mixture was stirred at room temperature for 23 h. The mixture was extracted with ethyl acetate (3×1 l), and the combined extracts were dried (MgSO4) and evaporated in vacuo to leave 14.97 g (98%) of the title compound as a white solid: 1H NMR (360 MHz, DMSO-d6) δ 6.80 (1H, s), 7.52 (2H, br s), 8.49 (1H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
564 mL
Type
reactant
Reaction Step Three
Quantity
282 mL
Type
solvent
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[N:5]=[CH:4][N:3]=1.FC(F)(F)C1N=C[N:17]=C(O)C=1.N>C(#N)C>[NH2:17][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[N:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=NC(=C1)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC(=NC=N1)O)(F)F
Step Three
Name
Quantity
564 mL
Type
reactant
Smiles
N
Name
Quantity
282 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 23 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×1 l)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
NC1=NC=NC(=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 14.97 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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